An In-depth Technical Guide to the Core Chemical Properties of N-Acetyl-L-alanine
An In-depth Technical Guide to the Core Chemical Properties of N-Acetyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-alanine is a derivative of the endogenous amino acid L-alanine, characterized by the N-acetylation of its primary amine. While occurring naturally as a human metabolite, it has garnered significant interest in various scientific disciplines due to its involvement in metabolic pathways and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of N-Acetyl-L-alanine, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document elucidates its biological relevance, particularly its role in the metabolic pathway associated with Phenylketonuria (PKU), and presents this information through detailed diagrams and structured data for enhanced clarity and practical application in a research and development setting.
Chemical and Physical Properties
N-Acetyl-L-alanine is a white crystalline solid that is soluble in water. Its chemical structure consists of an L-alanine core with an acetyl group attached to the nitrogen atom. This modification alters its polarity and chemical reactivity compared to its parent amino acid.
Quantitative Data Summary
The key physicochemical properties of N-Acetyl-L-alanine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| CAS Number | 97-69-8 | [1][3] |
| Melting Point | 125 °C | [3] |
| Solubility in Water | Soluble | |
| Appearance | White crystalline solid | |
| pKa (Carboxylic Acid) | ~3.7 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Acetyl-L-alanine. Below is a summary of its characteristic nuclear magnetic resonance (NMR) data.
¹H NMR Spectroscopy
-
Solvent: D₂O
-
Chemical Shifts (δ) in ppm:
-
~1.4 (d, 3H, CH₃ of alanine)
-
~2.0 (s, 3H, CH₃ of acetyl group)
-
~4.3 (q, 1H, α-proton of alanine)
-
¹³C NMR Spectroscopy
-
Solvent: D₂O
-
Chemical Shifts (δ) in ppm:
-
~17.0 (CH₃ of alanine)
-
~22.5 (CH₃ of acetyl group)
-
~51.0 (α-carbon of alanine)
-
~174.0 (C=O of acetyl group)
-
~177.0 (C=O of carboxylic acid)
-
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-Acetyl-L-alanine and the determination of its key physicochemical properties.
Synthesis of N-Acetyl-L-alanine
This protocol describes the synthesis of N-Acetyl-L-alanine from L-alanine and acetic anhydride (B1165640).
Materials:
-
L-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
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Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle with temperature controller
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Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1 equivalent) in glacial acetic acid.
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Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Work-up: Slowly add deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Crystallization: Cool the solution in an ice bath to induce crystallization of the N-Acetyl-L-alanine.
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Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals with a small amount of cold deionized water and then dry under vacuum. The product can be further purified by recrystallization from water or an ethanol/water mixture.[4]
-
Characterization: Confirm the identity and purity of the synthesized N-Acetyl-L-alanine using techniques such as NMR spectroscopy and melting point determination.[5]
Caption: Workflow for the synthesis of N-Acetyl-L-alanine.
Determination of Melting Point
The melting point of N-Acetyl-L-alanine can be determined using a standard capillary melting point apparatus.
Methodology:
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Sample Preparation: A small amount of dry, powdered N-Acetyl-L-alanine is packed into a capillary tube.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range over which the sample melts is recorded as the melting point.
Determination of Aqueous Solubility
The shake-flask method can be used to determine the aqueous solubility of N-Acetyl-L-alanine.
Methodology:
-
Equilibration: An excess amount of N-Acetyl-L-alanine is added to a known volume of deionized water in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of N-Acetyl-L-alanine in the clear supernatant is determined using a suitable analytical method, such as HPLC or quantitative NMR.
Biological Role and Signaling Pathway
N-Acetyl-L-alanine is a metabolite that can be formed from L-alanine. Its presence is particularly noted in the metabolic disorder Phenylketonuria (PKU).[6][7]
N-Acetyl-L-alanine in Phenylketonuria (PKU)
Phenylketonuria is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[6][8] This enzyme is responsible for converting phenylalanine to tyrosine. In individuals with PKU, the accumulation of phenylalanine leads to the activation of alternative metabolic pathways. One such pathway involves the transamination of phenylalanine to phenylpyruvate. Concurrently, the excess of other amino acids, such as L-alanine, can lead to their N-acetylation. While the direct enzymatic pathway for N-acetylation of L-alanine in PKU is not fully elucidated, it is recognized as a metabolic byproduct in this condition.[7]
Caption: Metabolic fate of L-alanine in the context of Phenylketonuria.
Conclusion
N-Acetyl-L-alanine is a chemically stable and biologically relevant molecule. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in its study and application. A thorough understanding of its chemical properties, synthesis, and biological context is paramount for its effective utilization in drug development and metabolic research. The provided experimental methodologies offer practical starting points for laboratory work, while the summarized data and pathway diagrams serve as quick and accessible references.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Alanine, N-acetyl- [webbook.nist.gov]
- 3. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
